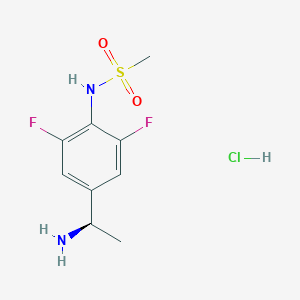
(R)-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an aminoethyl group, difluorophenyl ring, and methanesulfonamide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluoroaniline and ®-1-amino-2-propanol.
Formation of Intermediate: The intermediate is formed by reacting 2,6-difluoroaniline with ®-1-amino-2-propanol under controlled conditions.
Sulfonamide Formation: The intermediate is then treated with methanesulfonyl chloride to form the sulfonamide derivative.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.
化学反応の分析
Types of Reactions
®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Formation of oxides and hydroxyl derivatives.
Reduction Products: Formation of amines and other reduced forms.
Substitution Products: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Biochemical Assays: Used in biochemical assays to study enzyme activity and inhibition.
Medicine
Pharmaceutical Research: Investigated for its potential therapeutic applications, including as an anti-inflammatory and anti-cancer agent.
Drug Development: Explored as a lead compound in drug development for various diseases.
Industry
Chemical Manufacturing: Utilized in the production of specialty chemicals.
Material Science:
作用機序
The mechanism of action of ®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Modulating Pathways: Affecting cellular pathways involved in inflammation, cell proliferation, and apoptosis.
Receptor Interaction: Interacting with specific receptors to modulate biological responses.
類似化合物との比較
Similar Compounds
- ®-4-(1-aminoethyl)benzenesulfonamide hydrochloride
- ®-Methyl 4-(1-aminoethyl)benzoate hydrochloride
Uniqueness
- Structural Differences : The presence of difluorophenyl and methanesulfonamide groups distinguishes ®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide hydrochloride from similar compounds.
- Biological Activity : Exhibits unique biological activities and potential therapeutic applications compared to its analogs.
This detailed article provides a comprehensive overview of ®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H13ClF2N2O2S |
|---|---|
分子量 |
286.73 g/mol |
IUPAC名 |
N-[4-[(1R)-1-aminoethyl]-2,6-difluorophenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C9H12F2N2O2S.ClH/c1-5(12)6-3-7(10)9(8(11)4-6)13-16(2,14)15;/h3-5,13H,12H2,1-2H3;1H/t5-;/m1./s1 |
InChIキー |
XGTMJUVUJJEZAD-NUBCRITNSA-N |
異性体SMILES |
C[C@H](C1=CC(=C(C(=C1)F)NS(=O)(=O)C)F)N.Cl |
正規SMILES |
CC(C1=CC(=C(C(=C1)F)NS(=O)(=O)C)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11740830.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11740832.png)
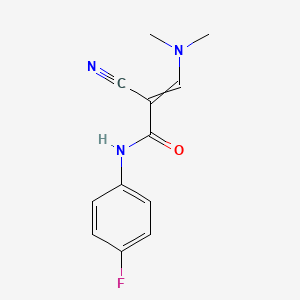
![1,4-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11740845.png)
![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11740852.png)
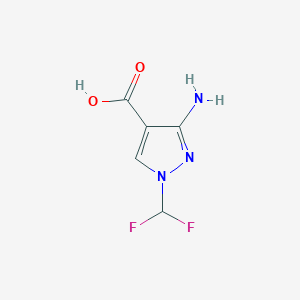
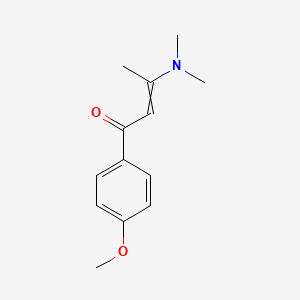
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11740875.png)

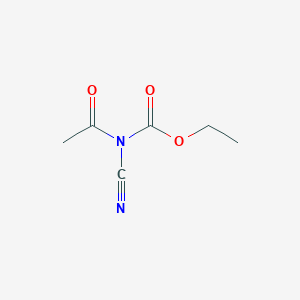
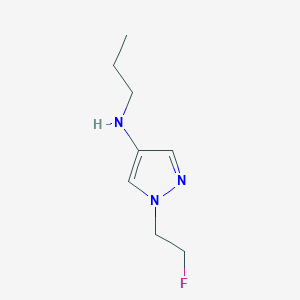
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11740911.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine](/img/structure/B11740916.png)
![1-(2-Chlorophenyl)-3-[(dimethylamino)methylidene]thiourea](/img/structure/B11740925.png)
